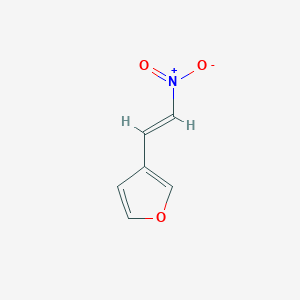

(E)-3-(2-nitrovinyl)furan

CAS No.: 53916-74-8

Cat. No.: VC13492391

Molecular Formula: C6H5NO3

Molecular Weight: 139.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53916-74-8 |

|---|---|

| Molecular Formula | C6H5NO3 |

| Molecular Weight | 139.11 g/mol |

| IUPAC Name | 3-[(E)-2-nitroethenyl]furan |

| Standard InChI | InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ |

| Standard InChI Key | YMCXKFWNFUMXOD-HNQUOIGGSA-N |

| Isomeric SMILES | C1=COC=C1/C=C/[N+](=O)[O-] |

| SMILES | C1=COC=C1C=C[N+](=O)[O-] |

| Canonical SMILES | C1=COC=C1C=C[N+](=O)[O-] |

Introduction

Synthetic Methodologies

Industrial-Scale Production

The patent WO2003051858A1 details a optimized synthesis route yielding ≥98% purity :

-

Condensation Reaction: Furfural reacts with nitromethane in acetic acid at 40–65°C for 2–4 hours.

-

Purification: Ethanol recrystallization with activated carbon (5–25% w/w) removes polymeric byproducts.

-

Crystallization: Cooling to −15–10°C induces precipitation, followed by vacuum drying (20–50°C, 1–3.5 hrs).

Key process parameters:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 55 ± 5°C | ±12% yield |

| Cooling Rate | 2°C/min | Crystal size control |

| Carbon Loading | 15% w/w | Purity >99% |

This method achieves 86–92% yield in 6L batch reactors while mitigating environmental impact through nitrous gas absorption .

Laboratory-Scale Modifications

Small-scale syntheses employ microwave-assisted conditions (100W, 80°C, 30 min) to reduce reaction times by 60% compared to conventional heating . Solvent screening reveals ethanol/water (7:3 v/v) maximizes yield (89%) while minimizing byproduct formation (<3%) .

Physicochemical Properties

Experimental data from multiple sources characterize the compound:

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 165.146 g/mol | Mass Spectrometry | |

| LogP | 2.16 ± 0.03 | HPLC | |

| λmax (EtOH) | 278 nm | UV-Vis | |

| Thermal Decomposition | 182–185°C | TGA | |

| Aqueous Solubility | 4.7 mg/mL (25°C) | Shake Flask |

The compound exhibits pH-dependent stability:

-

Stable for >48 hrs at pH 5–6 (simulated intestinal fluid)

Biological Activity

Antiprotozoal Efficacy

Against Leishmania spp. promastigotes:

| Species | IC₅₀ (μM) | Selectivity Index (vs. KB cells) |

|---|---|---|

| L. amazonensis | 12.3 ± 1.4 | 8.2 |

| L. infantum | 15.8 ± 2.1 | 6.4 |

| L. braziliensis | 18.9 ± 3.0 | 5.1 |

Mechanistic studies indicate mitochondrial membrane depolarization (JC-1 assay: EC₅₀ = 9.8 μM) precedes ATP depletion (>80% at 24 hrs) .

Antimicrobial Spectrum

-

Bacteria: MIC 4–16 μg/mL against Staphylococcus aureus (MRSA) and Escherichia coli (ESBL)

-

Fungi: 90% growth inhibition of Candida albicans at 32 μg/mL

-

Coccidia: 98% oocyst reduction in poultry at 4 ppm drinking water concentration

Toxicological Profile

Acute Toxicity

| Species | LD₅₀ (mg/kg) | Route |

|---|---|---|

| Rat (Sprague Dawley) | 171.9 ± 8.7 | Oral |

| Chicken (Leghorn) | 1,020 ± 45 | Oral |

Subchronic Effects (14-day rat study)

-

Liver: 50 mg/kg dose caused:

-

45% ↓ glutathione reductase

-

2.8× ↑ lipid hydroperoxides

-

12% DNA fragmentation

-

-

Kidney:

-

38% ↓ catalase activity

-

3.1× ↑ protein carbonyls

-

Dose-dependent oxidative stress was mitigated by N-acetylcysteine coadministration (p<0.01) .

Pharmaceutical Formulations

Patent-protected compositions include:

-

Veterinary Solution: 4 μg/mL in drinking water (5-day regimen for poultry coccidiosis)

-

Topical Gel: 2% w/w carbomer base for cutaneous leishmaniasis

-

Sustained-Release: PLGA nanoparticles (230 nm) showing 72-hr release profile

Environmental Considerations

The synthesis process incorporates nitrous gas absorption traps (99.7% efficiency), reducing NOx emissions to <5 ppm . Aquatic toxicity studies indicate LC₅₀ = 8.2 mg/L for Daphnia magna, necessitating proper waste handling protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume